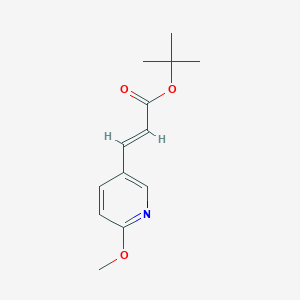
tert-Butyl (E)-3-(6-methoxypyridin-3-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (E)-3-(6-methoxypyridin-3-yl)acrylate: is an organic compound that belongs to the class of esters It features a tert-butyl group, a methoxypyridine moiety, and an acrylate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-3-(6-methoxypyridin-3-yl)acrylate typically involves the esterification of 3-(6-methoxypyridin-3-yl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions: tert-Butyl (E)-3-(6-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: The acrylate group can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 3-(6-methoxypyridin-3-yl)acrylic acid and tert-butyl alcohol.
Reduction: tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: tert-Butyl (E)-3-(6-methoxypyridin-3-yl)acrylate is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of biologically active molecules. The pyridine moiety is a common pharmacophore in many drugs, and the acrylate group can be modified to enhance biological activity.
Industry: In the materials science industry, this compound can be used in the production of polymers and copolymers with specific properties. Its ability to undergo polymerization reactions makes it useful in the development of advanced materials.
作用机制
The mechanism of action of tert-Butyl (E)-3-(6-methoxypyridin-3-yl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, the pyridine moiety can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
tert-Butyl (E)-3-(pyridin-3-yl)acrylate: Lacks the methoxy group on the pyridine ring.
tert-Butyl (E)-3-(4-methoxypyridin-3-yl)acrylate: The methoxy group is positioned differently on the pyridine ring.
tert-Butyl (E)-3-(6-chloropyridin-3-yl)acrylate: Contains a chlorine atom instead of a methoxy group.
Uniqueness: tert-Butyl (E)-3-(6-methoxypyridin-3-yl)acrylate is unique due to the presence of the methoxy group at the 6-position of the pyridine ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
IUPAC Name |
tert-butyl (E)-3-(6-methoxypyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5-9H,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKBPZCITPOGOU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
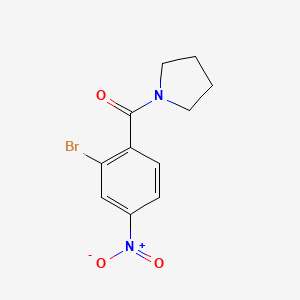
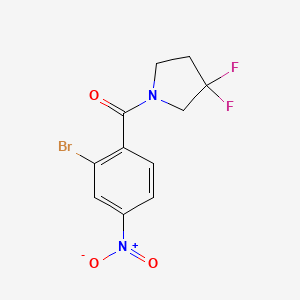

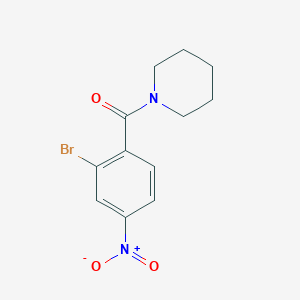
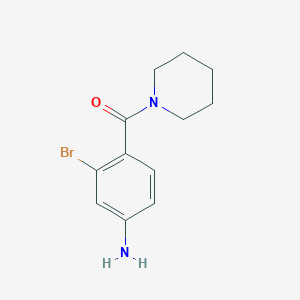
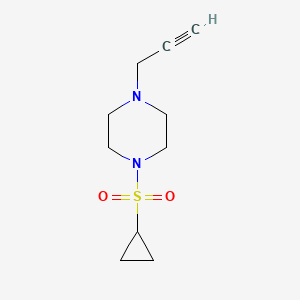
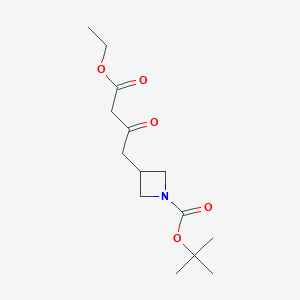
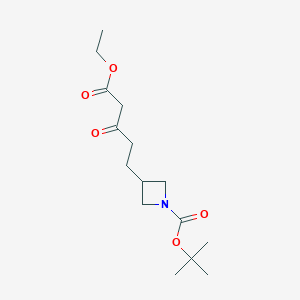
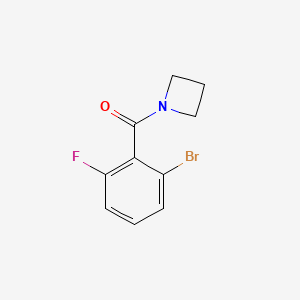
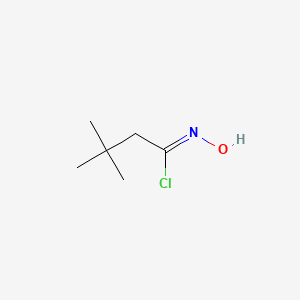
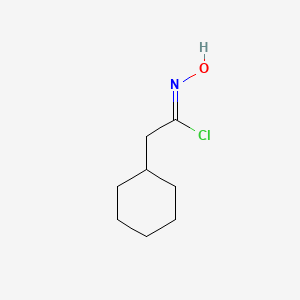

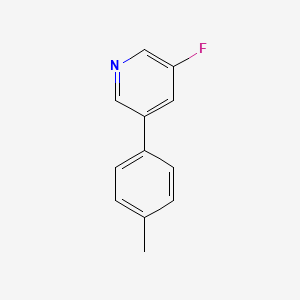
![5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157866.png)
